(6-Chlorobenzofuran-2-yl)methanol
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Overview
Description
(6-Chlorobenzofuran-2-yl)methanol is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. The presence of a chlorine atom at the 6th position and a methanol group at the 2nd position of the benzofuran ring gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (6-Chlorobenzofuran-2-yl)methanol involves the reduction of 6-chlorobenzofuran-2-carboxylic acid. The process typically includes the following steps :
- Dissolve 6-chlorobenzofuran-2-carboxylic acid in tetrahydrofuran (THF).
- Add borane-tetrahydrofuran complex (BH3-THF) dropwise at 0°C.
- Stir the reaction mixture at room temperature for 16 hours.
- Add methanol at 0°C and stir for an additional 2 hours.
- Concentrate the mixture to obtain this compound as a yellow oil.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
(6-Chlorobenzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzofuran ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chlorobenzofuran-2-carboxylic acid or 6-chlorobenzofuran-2-carbaldehyde.
Reduction: Various reduced forms of the benzofuran ring.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(6-Chlorobenzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chlorobenzofuran-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorobenzofuran-2-yl)methanol: Similar structure with the chlorine atom at the 5th position.
Benzofuran-2-ylmethanol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Uniqueness
(6-Chlorobenzofuran-2-yl)methanol is unique due to the specific positioning of the chlorine atom and the methanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1089682-04-1 |
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Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(6-chloro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 |
InChI Key |
RSGHWMDNXKGGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)CO |
Origin of Product |
United States |
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